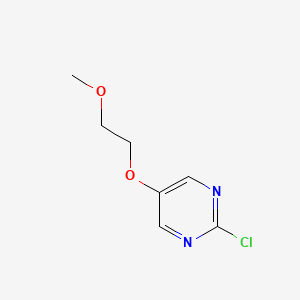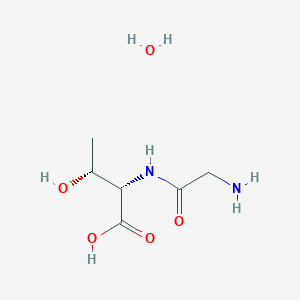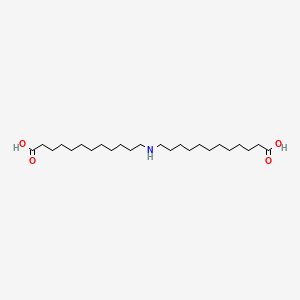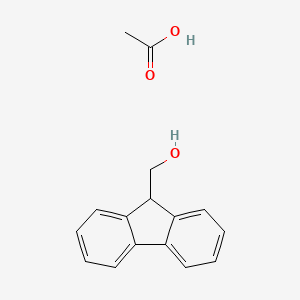![molecular formula C9H12N2O4S B1443796 5-[(エトキシカルボニル)アミノ]チアゾール-4-カルボン酸エチル CAS No. 1394941-05-9](/img/structure/B1443796.png)
5-[(エトキシカルボニル)アミノ]チアゾール-4-カルボン酸エチル
概要
説明
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 . The IUPAC name for this compound is ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate . It is a solid substance .
Synthesis Analysis
The synthesis of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate involves the use of ammonium hydroxide in ethanol and water at 40-80℃ . The yield of the reaction is around 71-74% .Molecular Structure Analysis
The InChI code for Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is 1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate . It has a LogP value of 1.90180, indicating its lipophilicity . Its water solubility is 0.617 mg/ml .科学的研究の応用
抗菌活性
この化合物は合成され、その抗菌活性が試験されました . この化合物は、さまざまな細菌株および真菌株に対して有望な結果を示しています。 そのため、この化合物は新しい抗菌薬の開発における有望な候補となります .
新規化合物の合成
この化合物は、さまざまな新規化合物の合成における重要な中間体として機能します . これらには、この化合物を出発物質として使用して合成された、さまざまなチアゾール、ピラゾール、オキサジアゾール誘導体が含まれます .
生物学的特性
この化合物のようなチアゾール環を含む化合物は、幅広い生物学的特性に関連付けられています . これらには、抗原虫、抗けいれん、抗回虫、抗糖尿病、炎症抑制、抗腫瘍、除草、抗菌、抗ウイルス、および抗アナフィラキシー活性があります .
ピラゾール誘導体
この化合物から合成できるピラゾール誘導体は、幅広い生物学的活性に関連付けられています . これらには、抗炎症、解熱、鎮痛、弛緩平滑筋活性、抗真菌、抗糖尿病、および殺菌活性があります .
オキサジアゾール誘導体
この化合物からも合成できるオキサジアゾール誘導体は、幅広い薬理活性を有しています . これらには、抗菌、抗マラリア、抗けいれん、抗がん、シクロオキシゲナーゼ、抗HIV特性、および抗炎症活性があります .
化学合成
この化合物は化学合成で使用されます . これは、潜在的な薬学的用途を有するものを含め、さまざまな他の化合物の合成における出発物質として使用されます .
Safety and Hazards
作用機序
Pharmacokinetics
The pharmacokinetic properties of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate are as follows :
- The compound has high gastrointestinal absorption . It is not known if the compound can cross the blood-brain barrier . The compound is not a substrate for P-glycoprotein . Information on the excretion of the compound is not available.
The compound’s lipophilicity (Log Po/w) is 2.42 (iLOGP), 2.34 (XLOGP3), 1.7 (WLOGP), -0.07 (MLOGP), and 1.74 (SILICOS-IT), with a consensus Log Po/w of 1.63 . These properties may impact the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.
生化学分析
Biochemical Properties
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular processes .
Cellular Effects
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate impacts various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can modulate cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and thereby altering biochemical pathways. It can also interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions at the molecular level contribute to the compound’s overall effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications .
Metabolic Pathways
Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
特性
IUPAC Name |
ethyl 5-(ethoxycarbonylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-14-8(12)6-7(16-5-10-6)11-9(13)15-4-2/h5H,3-4H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAFBQYAAXYHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856128 | |
| Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394941-05-9 | |
| Record name | Ethyl 5-[(ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)




![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)




![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)

